molecular formula C12H18N2O B3377688 (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine CAS No. 1343215-67-7

(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine

Cat. No.: B3377688
CAS No.: 1343215-67-7
M. Wt: 206.28
InChI Key: OPQZVLIQPYISQP-UHFFFAOYSA-N
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Description

(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine: is an organic compound with the molecular formula C12H18N2O It is a derivative of pyridine and oxane, featuring a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylpyridine and oxane derivatives.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylpyridin-2-yl)methanamine: Lacks the oxane group, making it less complex.

    (2-Methylpyridin-4-yl)methanamine: Differently substituted pyridine derivative.

    (4-Methylpyridin-2-yl)(oxan-4-yl)amine: Similar structure but different functional group.

Uniqueness

  • The presence of both pyridine and oxane moieties in (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine provides unique chemical properties and reactivity.
  • Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(4-methylpyridin-2-yl)-(oxan-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-2-5-14-11(8-9)12(13)10-3-6-15-7-4-10/h2,5,8,10,12H,3-4,6-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQZVLIQPYISQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(C2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine
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(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine
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(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine
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(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine
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(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine
Reactant of Route 6
(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine

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